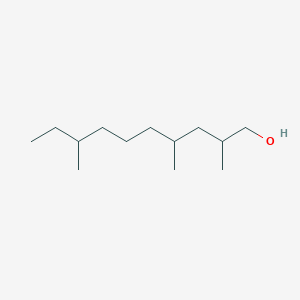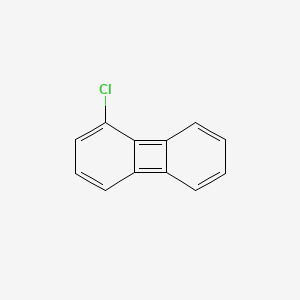
1-Chlorobiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorobiphenylene is an organic compound with the molecular formula C12H9Cl It is a derivative of biphenylene, where one hydrogen atom is replaced by a chlorine atom
Preparation Methods
1-Chlorobiphenylene can be synthesized through several methods. One common approach involves the chlorination of biphenylene using molecular chlorine or sulphuryl chloride. The reaction typically requires a catalyst and is conducted under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .
Another method involves the pyrolysis of 4-chlorobiphenylene iodonium iodide with cuprous oxide, which yields this compound as a product . These methods highlight the versatility and complexity of synthesizing chlorinated biphenylene derivatives.
Chemical Reactions Analysis
1-Chlorobiphenylene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles.
Nucleophilic Aromatic Substitution: In this reaction, nucleophiles such as hydroxide ions replace the chlorine atom.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
1-Chlorobiphenylene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds.
Biology and Medicine: While specific biological applications are limited, chlorinated biphenylenes are studied for their potential effects on biological systems and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-chlorobiphenylene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the chlorine atom activates the aromatic ring towards electrophiles, facilitating the formation of substituted products . In nucleophilic aromatic substitution, the electron-withdrawing effect of the chlorine atom stabilizes the intermediate anion, promoting the substitution process .
Comparison with Similar Compounds
1-Chlorobiphenylene can be compared to other chlorinated biphenylenes and biphenyl derivatives:
2-Chlorobiphenylene: Similar in structure but with the chlorine atom at a different position, affecting its reactivity and applications.
4-Chlorobiphenylene: Another positional isomer with distinct chemical properties and uses.
Chlorobenzene: A simpler compound with a single benzene ring, used widely in organic synthesis and industrial applications.
Properties
CAS No. |
92085-61-5 |
|---|---|
Molecular Formula |
C12H7Cl |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-chlorobiphenylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H |
InChI Key |
VWOHJCWTLDEXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C(C3=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
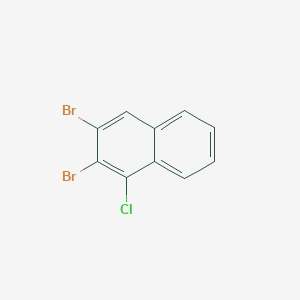
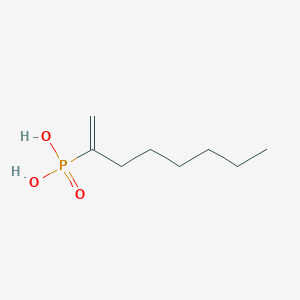
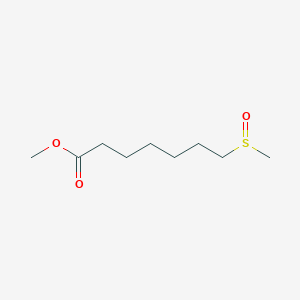
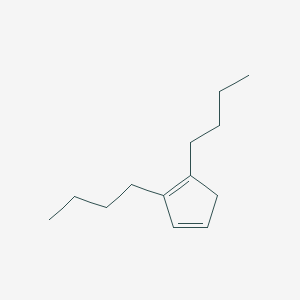
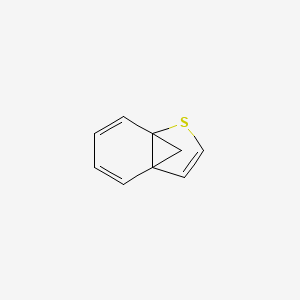
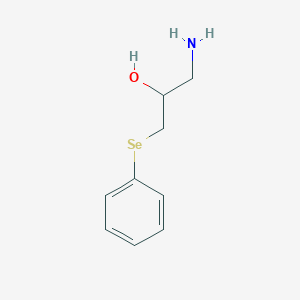
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
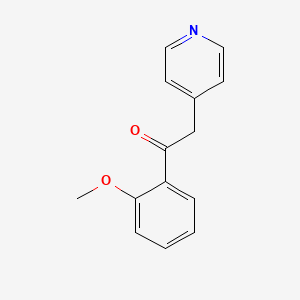
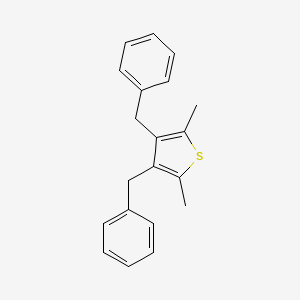
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
